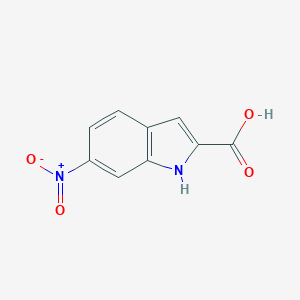

6-nitro-1H-indole-2-carboxylic Acid

概要

説明

6-Nitro-1H-indole-2-carboxylic acid is a significant compound within the indole family, known for its diverse applications in various scientific fields. Indoles are a class of heterocyclic compounds that play a crucial role in the structure of many natural products and pharmaceuticals. The presence of a nitro group at the 6th position and a carboxylic acid group at the 2nd position of the indole ring enhances its chemical reactivity and potential for various applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-1H-indole-2-carboxylic acid typically involves the nitration of indole derivatives followed by carboxylation. One common method includes the nitration of 1H-indole-2-carboxylic acid using nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

化学反応の分析

Types of Reactions: 6-Nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form 6-amino-1H-indole-2-carboxylic acid.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Formation of nitroso or amino derivatives.

Reduction: Formation of 6-amino-1H-indole-2-carboxylic acid.

Substitution: Formation of halogenated indole derivatives.

科学的研究の応用

Antiviral Applications

HIV Integrase Inhibition

Recent studies have demonstrated that derivatives of indole-2-carboxylic acid, including 6-nitro-1H-indole-2-carboxylic acid, serve as promising scaffolds for developing inhibitors of HIV-1 integrase. Integrase is crucial for the viral replication cycle, and its inhibition can effectively prevent viral proliferation.

- Mechanism of Action : The compound chelates two magnesium ions in the active site of integrase, which is essential for its enzymatic function. This interaction disrupts the strand transfer process necessary for viral DNA integration into the host genome .

- Efficacy : In a study, a derivative of this compound exhibited an IC₅₀ value of 0.13 μM against HIV-1 integrase, indicating potent inhibitory activity. Structural optimizations have further enhanced the activity of these compounds, with some modifications yielding IC₅₀ values as low as 0.13 μM .

- Structural Insights : The introduction of halogenated phenyl groups at specific positions on the indole core has been shown to improve binding affinity through π-stacking interactions with viral DNA. This highlights the importance of molecular design in enhancing therapeutic efficacy .

Study 1: Discovery of Integrase Inhibitors

A comprehensive study involved virtual screening and structural optimization of various indole derivatives, leading to the identification of several potent integrase inhibitors. The study emphasized the role of the carboxyl group in chelation and the impact of substituents on the indole core in enhancing antiviral activity .

Study 2: Biological Evaluation

Another research effort focused on synthesizing a series of indole-2-carboxylic acid derivatives, including 6-nitro variants. These compounds were evaluated for their ability to inhibit HIV integrase, with results showing marked improvements in activity compared to parent compounds. The findings underscore the potential of these derivatives as effective antiviral agents .

Summary Table of Findings

| Compound | IC₅₀ (μM) | Mechanism | Key Modifications |

|---|---|---|---|

| This compound | 0.13 | Chelation with Mg²⁺ ions in integrase | Halogenated phenyl groups at C3 |

| Indole derivative 3 | 3.11 | π-stacking with viral DNA | C6 halogenated benzene ring |

| Compound 20a | 0.13 | Enhanced interaction with hydrophobic cavity | Long-chain substituents |

作用機序

The mechanism of action of 6-nitro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

類似化合物との比較

- 6-Nitro-1H-indole-3-carboxylic acid

- 6-Bromo-1H-indole-2-carboxylic acid

- 6-Amino-1H-indole-2-carboxylic acid

Comparison: 6-Nitro-1H-indole-2-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical reactivity and biological properties.

生物活性

6-Nitro-1H-indole-2-carboxylic acid is a compound of significant interest within the indole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of this compound

This compound features a nitro group at the 6th position and a carboxylic acid group at the 2nd position of the indole ring. These structural characteristics enhance its chemical reactivity and biological potential. Indoles are recognized for their role in pharmaceuticals and natural products, making this compound a valuable subject for research.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Studies suggest potential in inhibiting cancer cell proliferation.

- Antiviral Effects : Particularly noted for its activity against HIV-1 integrase.

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its interaction with various molecular targets:

- HIV-1 Integrase Inhibition : The compound binds to the active site of HIV-1 integrase, chelating magnesium ions essential for the enzyme's function. This interaction disrupts the viral replication process.

Table 2: IC50 Values for Integrase Inhibition

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 32.37 | Chelation of Mg²⁺ ions in integrase active site |

| Optimized Derivative (17a) | 3.11 | Enhanced binding through π–π stacking interactions |

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on this compound:

- Synthesis and Evaluation of Derivatives :

- Anticancer Activity Assessment :

Future Directions

Research into this compound continues to expand, focusing on:

- Structural Optimization : Enhancing binding affinity and specificity towards molecular targets.

- Clinical Trials : Evaluating efficacy and safety profiles in vivo.

The ongoing exploration of indole derivatives holds promise for developing new therapeutic agents against viral infections and cancer.

特性

IUPAC Name |

6-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)8-3-5-1-2-6(11(14)15)4-7(5)10-8/h1-4,10H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXJNWVLWQQNDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405806 | |

| Record name | 6-nitro-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-00-9 | |

| Record name | 6-nitro-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。